molecular formula C21H17BrN6O2S B2715178 N-(3-acetamidophenyl)-2-((6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894053-07-7

N-(3-acetamidophenyl)-2-((6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Katalognummer: B2715178
CAS-Nummer: 894053-07-7
Molekulargewicht: 497.37
InChI-Schlüssel: NWTLKSVCFBNVMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-acetamidophenyl)-2-((6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H17BrN6O2S and its molecular weight is 497.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(3-acetamidophenyl)-2-((6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide (CAS Number: 894053-07-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H17BrN6O2S, with a molecular weight of 497.4 g/mol. The compound features a triazole ring and a pyridazine moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing triazole and thiourea derivatives exhibit significant antimicrobial properties. A study focused on similar structures demonstrated that modifications in the triazole ring can enhance antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Compounds with a similar structural framework have shown promising results in anticancer assays. For instance, derivatives featuring thiadiazole rings have been reported to exhibit cytotoxic effects against several cancer cell lines. In one study, a related compound demonstrated an IC50 value of 4.27 µg/mL against SK-MEL-2 melanoma cells . The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation.

Anti-inflammatory Effects

This compound may also exhibit anti-inflammatory properties. Compounds with similar structures have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . This suggests a potential therapeutic application in inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the aromatic rings. For instance:

  • The presence of bromine enhances lipophilicity and may improve membrane permeability.
  • Acetamide groups can increase solubility and bioavailability.

Case Studies

  • Antitubercular Activity : In a study exploring novel anti-tubercular agents, compounds with similar triazole frameworks were synthesized and evaluated against Mycobacterium tuberculosis. Some derivatives showed IC50 values as low as 1.35 μM . This highlights the potential for this compound to be developed as an effective treatment for tuberculosis.
  • Cytotoxicity Assessment : A cytotoxicity study on HEK293 cells revealed that several derivatives were non-toxic at concentrations effective against cancer cells . This indicates a favorable safety profile for further development.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the potential of N-(3-acetamidophenyl)-2-((6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide as an antimicrobial agent. For instance, derivatives of thioacetamides have shown enhanced activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound's structure allows it to interact with bacterial cell membranes and inhibit their growth effectively .

Case Study: Antimicrobial Efficacy

A study conducted on a series of thioacetamide derivatives indicated that modifications at specific positions significantly enhanced their antimicrobial properties. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antimicrobial agents, suggesting its potential as a lead candidate for new antibiotic development.

Anticancer Applications

The compound has also been investigated for its anticancer properties. Triazole derivatives are recognized for their ability to interfere with cancer cell proliferation and induce apoptosis. This compound has been shown to inhibit the growth of various cancer cell lines through multiple mechanisms, including the modulation of cell cycle progression and induction of cell death pathways .

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies revealed that the compound exhibited significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values indicated potent activity that warrants further exploration in vivo.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through its ability to inhibit pro-inflammatory cytokines and enzymes. Research indicates that this compound can reduce inflammation markers in cellular models, suggesting its applicability in treating inflammatory diseases .

Case Study: Reduction of Inflammatory Markers

In a controlled study using lipopolysaccharide-stimulated macrophages, treatment with the compound resulted in a significant decrease in levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory therapeutic agent.

Eigenschaften

IUPAC Name

N-(3-acetamidophenyl)-2-[[6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN6O2S/c1-13(29)23-16-3-2-4-17(11-16)24-20(30)12-31-21-26-25-19-10-9-18(27-28(19)21)14-5-7-15(22)8-6-14/h2-11H,12H2,1H3,(H,23,29)(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTLKSVCFBNVMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.